molecular formula C10H10F2N4O2 B3073570 3-[7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid CAS No. 1018053-30-9

3-[7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid

Cat. No.: B3073570
CAS No.: 1018053-30-9
M. Wt: 256.21 g/mol
InChI Key: UJSUJLCGNIRFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is a fluorinated organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazolopyrimidine core with a difluoromethyl group and a carboxylic acid moiety, making it a valuable candidate for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid typically involves multiple steps, starting with the construction of the triazolopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. Subsequent introduction of the difluoromethyl group can be achieved through difluoromethylation reactions, often using reagents like difluoromethyl triflate or difluoromethyl iodide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed on the triazolopyrimidine core to yield different functionalized derivatives.

  • Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, typically under mild conditions.

Major Products Formed:

  • Esters and Amides: Resulting from the oxidation of the carboxylic acid group.

  • Reduced Derivatives: Obtained through the reduction of the triazolopyrimidine core.

  • Substituted Compounds: Formed by nucleophilic substitution at the difluoromethyl group.

Scientific Research Applications

This compound has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its fluorinated structure makes it useful in studying biological systems and developing fluorinated biomolecules.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs with improved pharmacokinetic properties.

  • Industry: It can be used in the production of advanced materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which 3-[7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms in the difluoromethyl group can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

  • 3-[7-(Fluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid: Similar structure but with a single fluorine atom instead of difluoromethyl.

  • 3-[7-(Trifluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid: Contains a trifluoromethyl group instead of difluoromethyl.

Uniqueness: The presence of the difluoromethyl group in 3-[7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid provides unique chemical and physical properties compared to its similar counterparts. The difluoromethyl group enhances the compound's stability and reactivity, making it a valuable candidate for various applications.

Properties

IUPAC Name

3-[7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N4O2/c1-5-4-6(9(11)12)16-10(13-5)14-7(15-16)2-3-8(17)18/h4,9H,2-3H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSUJLCGNIRFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)C(F)F)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Reactant of Route 2
3-[7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Reactant of Route 3
3-[7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Reactant of Route 4
3-[7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Reactant of Route 5
3-[7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Reactant of Route 6
3-[7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.